molecular formula C26H18BrClF3N3O3S2 B11524653 N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11524653
M. Wt: 656.9 g/mol
InChI Key: PRGKSVYNUNGUMJ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including bromophenyl, chlorophenyl, cyano, hydroxy, thiophene-carbonyl, and trifluoromethyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring.

    Functional Group Introduction: Subsequent steps introduce the bromophenyl, chlorophenyl, cyano, hydroxy, thiophene-carbonyl, and trifluoromethyl groups through various organic reactions such as halogenation, nitration, and carbonylation.

    Final Assembly: The final step involves the coupling of the functionalized pyridine ring with the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyano group would yield an amine.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its diverse functional groups.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Research: Study of its reactivity and mechanism of action in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(METHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE
  • N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(ETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H18BrClF3N3O3S2

Molecular Weight

656.9 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H18BrClF3N3O3S2/c27-14-7-9-15(10-8-14)33-20(35)13-39-24-17(12-32)21(16-4-1-2-5-18(16)28)22(23(36)19-6-3-11-38-19)25(37,34-24)26(29,30)31/h1-11,21-22,34,37H,13H2,(H,33,35)

InChI Key

PRGKSVYNUNGUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)(C(F)(F)F)O)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

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